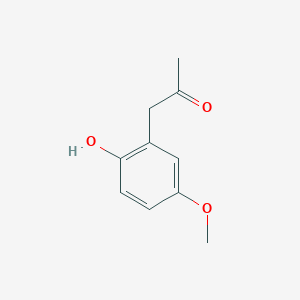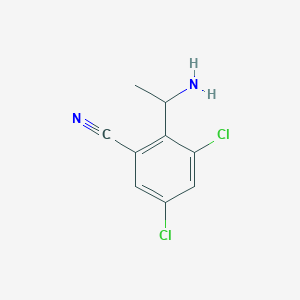
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile is an organic compound characterized by the presence of an aminoethyl group attached to a dichlorobenzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where 3,5-dichlorobenzonitrile is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2-(1-Aminoethyl)-3,5-dichlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 2-(1-Aminoethyl)-4,6-dichlorobenzonitrile
- 2-(1-Aminoethyl)-3,5-dibromobenzonitrile
- 2-(1-Aminoethyl)-3,5-difluorobenzonitrile
Comparison
Compared to its analogs, 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity and interaction with biological targets. The dichloro substitution pattern can also affect the compound’s solubility and stability, making it distinct from its brominated or fluorinated counterparts.
特性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC名 |
2-(1-aminoethyl)-3,5-dichlorobenzonitrile |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(13)9-6(4-12)2-7(10)3-8(9)11/h2-3,5H,13H2,1H3 |
InChIキー |
BBCFUAKGXYOMAR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1Cl)Cl)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


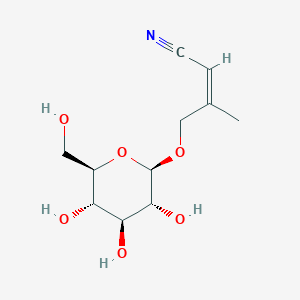

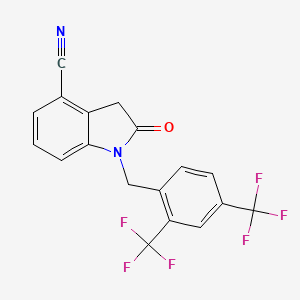
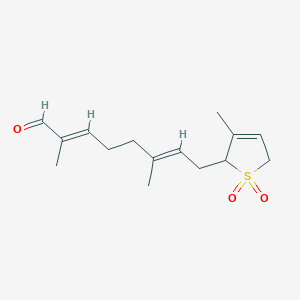
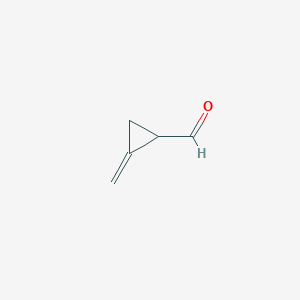

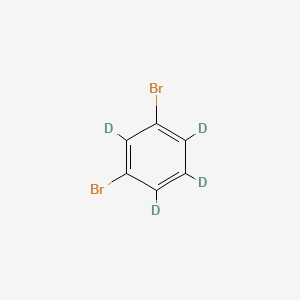
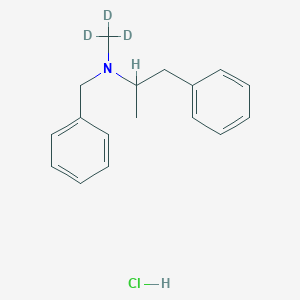
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
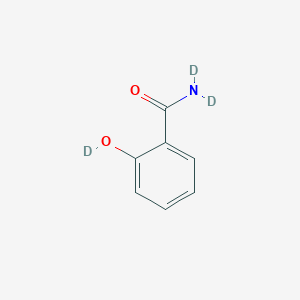

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
